3-[5-[(E)-2-cyano-3-(3-ethoxyanilino)-3-oxoprop-1-enyl]furan-2-yl]benzoic acid
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Overview
Description
3-[5-[(E)-2-cyano-3-(3-ethoxyanilino)-3-oxoprop-1-enyl]furan-2-yl]benzoic acid is a complex organic compound that features a furan ring, a benzoic acid moiety, and a cyano group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[5-[(E)-2-cyano-3-(3-ethoxyanilino)-3-oxoprop-1-enyl]furan-2-yl]benzoic acid typically involves multiple steps:
Formation of the Furan Ring: The furan ring can be synthesized through the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds.
Introduction of the Benzoic Acid Moiety: This can be achieved through a Friedel-Crafts acylation reaction, where the furan ring is acylated with a benzoic acid derivative.
Attachment of the Cyano Group: The cyano group can be introduced via a nucleophilic substitution reaction, where a suitable leaving group is replaced by a cyano group.
Formation of the Ethoxyanilino Group: This step involves the reaction of aniline with ethyl bromide to form the ethoxyanilino group, which is then attached to the furan ring through a condensation reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring and the ethoxyanilino group.
Reduction: Reduction reactions can target the cyano group, converting it to an amine.
Substitution: The benzoic acid moiety can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst can be used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like sulfuric acid or aluminum chloride.
Major Products
Oxidation: Products may include quinones or other oxidized derivatives.
Reduction: The primary product would be the corresponding amine.
Substitution: Depending on the substituent introduced, various substituted benzoic acids can be formed.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in catalytic reactions, particularly in transition metal-catalyzed processes.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.
Biology and Medicine
Drug Development: Due to its structural complexity, the compound can be explored for potential pharmacological activities, such as anti-inflammatory or anticancer properties.
Biochemical Studies: It can be used as a probe to study enzyme interactions and metabolic pathways.
Industry
Materials Science: The compound can be used in the development of new materials with specific electronic or optical properties.
Agriculture: It may be explored as a potential agrochemical for pest control or plant growth regulation.
Mechanism of Action
The mechanism of action of 3-[5-[(E)-2-cyano-3-(3-ethoxyanilino)-3-oxoprop-1-enyl]furan-2-yl]benzoic acid would depend on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, modulation of signal transduction pathways, or alteration of gene expression.
Comparison with Similar Compounds
Similar Compounds
3-[5-[(E)-2-cyano-3-(3-methoxyanilino)-3-oxoprop-1-enyl]furan-2-yl]benzoic acid: Similar structure but with a methoxy group instead of an ethoxy group.
3-[5-[(E)-2-cyano-3-(3-ethoxyanilino)-3-oxoprop-1-enyl]thiophene-2-yl]benzoic acid: Similar structure but with a thiophene ring instead of a furan ring.
Uniqueness
The presence of the ethoxyanilino group and the furan ring in 3-[5-[(E)-2-cyano-3-(3-ethoxyanilino)-3-oxoprop-1-enyl]furan-2-yl]benzoic acid imparts unique electronic and steric properties, which can influence its reactivity and interactions with biological targets. This makes it distinct from similar compounds with different substituents or ring systems.
Properties
IUPAC Name |
3-[5-[(E)-2-cyano-3-(3-ethoxyanilino)-3-oxoprop-1-enyl]furan-2-yl]benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18N2O5/c1-2-29-19-8-4-7-18(13-19)25-22(26)17(14-24)12-20-9-10-21(30-20)15-5-3-6-16(11-15)23(27)28/h3-13H,2H2,1H3,(H,25,26)(H,27,28)/b17-12+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YOLWIHYZQDLWKI-SFQUDFHCSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC(=C1)NC(=O)C(=CC2=CC=C(O2)C3=CC(=CC=C3)C(=O)O)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=CC(=C1)NC(=O)/C(=C/C2=CC=C(O2)C3=CC(=CC=C3)C(=O)O)/C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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